(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine
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Overview
Description
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO3 It is a derivative of benzylamine, featuring methoxy groups at the 2 and 5 positions on one benzyl ring and a methoxy group at the 2 position on the other benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include various substituted benzylamines, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Similar in structure but with methoxy groups at the 2 and 4 positions on the benzyl ring.
2,5-Dimethoxybenzylamine: Similar in structure but lacks the additional methoxy group on the second benzyl ring.
Uniqueness
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is unique due to the presence of methoxy groups on both benzyl rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-8-9-17(21-3)14(10-15)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBRUATNYJBHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353369 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356094-36-5 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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